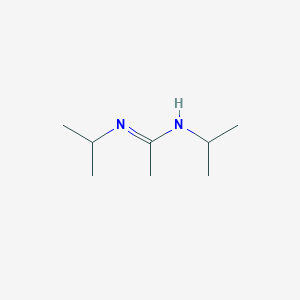

N,N'-Diisopropylacetimidamide

描述

Facile Synthesis and Functionalization

The synthesis of N,N'-Diisopropylacetimidamide derivatives and related compounds has been explored through various methods. For instance, the copolymerization of N-isopropylacrylamide with aldehyde functional monomers has been successfully performed, leading to high yields and demonstrating a synthetic strategy with high functional group tolerance . This approach allows for the creation of temperature-responsive materials without the need for protecting groups. Similarly, the synthesis of poly(N-isopropylacrylamide)-lipid conjugates has been described, which involves activating poly(N-isopropylacrylamide) with dicyclohexylcarbodiimide/N-hydroxysuccinimide to form an active ester, subsequently used to create amphiphilic conjugates .

Molecular Structure and Reactivity

The molecular structure of related compounds has been a subject of interest. For example, the crystal and molecular structure of N,N'-dihydroxy-N,N'-diisopropylhexanediamide, a dimeric N-isopropylhydroxamic acid, has been determined, revealing a trans conformation of the planar hydroxamate groups . This structure contrasts with previously characterized hydroxamic acids and is stabilized by strong intermolecular hydrogen bonds. Additionally, the conformational structure of N-isopropylacetamide has been studied using NMR spectroscopy with lanthanide shift reagents, identifying stable conformers and their spatial arrangements .

Chemical Reactions and Mechanisms

N,N'-Diisopropylacetimidamide and its analogs exhibit interesting reactivity patterns. For instance, N,N'-Disubstituted phenylpropiolamidines, synthesized from phenylacetylene and carbodiimides, show inertness toward nucleophiles in neutral or basic media but are reactive in acidic conditions, leading to various heterocyclic compounds . The reactivity of sodium diisopropylamide in tetrahydrofuran has been studied, demonstrating its effectiveness in the metalation of dienes and isomerization of alkenes . Furthermore, the synthesis and oxidative degradation of N,N-diisopropylaminomethyllithium have been explored, along with its use in creating organoaluminum and -gallium derivatives .

Physical and Chemical Properties

The physical and chemical properties of N,N'-Diisopropylacetimidamide derivatives are influenced by their molecular structure. The stimuli-responsive properties of conjugates of N-isopropylacrylamide-co-acrylic acid oligomers with various amino acids have been investigated, revealing changes in lower critical solution temperatures (LCSTs) depending on the pH and peptide conjugation . The synthesis of new diacid monomers and poly(amide-imide)s has been conducted to study the structure-property relationship, showing excellent solubility and thermal stability, which are attributed to the presence of flexible groups and isopropylidene units in the polymer backbone .

Applications and Case Studies

The application potential of N,N'-Diisopropylacetimidamide derivatives in various fields has been highlighted. For example, the synthesis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been reported, with its structure elucidated and anticancer activity confirmed through in silico modeling studies targeting the VEGFr receptor . This showcases the relevance of such compounds in medicinal chemistry and drug development.

属性

IUPAC Name |

N,N'-di(propan-2-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-6(2)9-8(5)10-7(3)4/h6-7H,1-5H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCZCVFOEPCWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458602 | |

| Record name | Ethanimidamide, N,N'-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Diisopropylacetimidamide | |

CAS RN |

106500-93-0 | |

| Record name | Ethanimidamide, N,N'-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

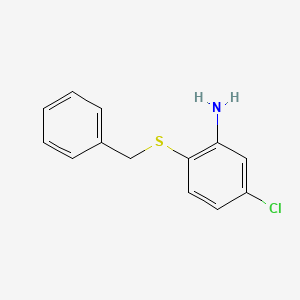

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)

![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)